2-Bromobenzothiazole

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

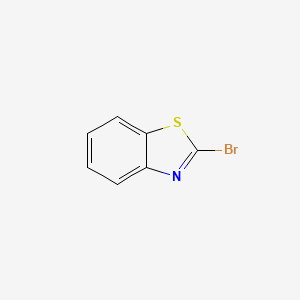

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLMMVPCYXFPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021498 | |

| Record name | 2-Bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2516-40-7 | |

| Record name | 2-Bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2-Bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzothiazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a fused benzene and thiazole ring with a reactive bromine atom at the 2-position, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the fundamental properties, spectral characteristics, and key reactions of this compound, intended to support research and development in medicinal chemistry and materials science.

Fundamental Properties

This compound is a pale yellow crystalline solid at room temperature.[1] It is slightly soluble in water but shows better solubility in organic solvents.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNS | [3] |

| Molecular Weight | 214.08 g/mol | [3] |

| CAS Number | 2516-40-7 | [3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 39-43 °C | [3] |

| Boiling Point | 366.8±34.0 °C (Predicted) | [4] |

| Density | 1.836±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum exhibits signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts (δ) are observed at 7.37-7.48 (m, 2H), 7.77-7.80 (m, 1H), and 7.96-7.99 (m, 1H) ppm.[1]

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum shows seven distinct signals corresponding to the carbon atoms of the benzothiazole core. The chemical shifts (δ) are recorded at 120.9, 122.8, 125.7, 126.6, 137.3, 138.9, and 152.3 ppm.[1]

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (ppm) | Multiplicity & Integration | Chemical Shift (ppm) | Assignment |

| 7.96-7.99 | (m, 1H) | 152.3 | C=N |

| 7.77-7.80 | (m, 1H) | 138.9 | C-Br |

| 7.37-7.48 | (m, 2H) | 137.3 | Ar-C |

| 126.6 | Ar-CH | ||

| 125.7 | Ar-CH | ||

| 122.8 | Ar-CH | ||

| 120.9 | Ar-CH |

Infrared (IR) Spectroscopy

The functional groups and overall structure of this compound can be identified through its characteristic absorption bands in the IR spectrum. Key absorptions are expected for the C=N stretching of the thiazole ring and the C-H and C=C vibrations of the aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) is expected at m/z 214, with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M+ and M+2 peaks). Common fragmentation pathways may involve the loss of the bromine atom or cleavage of the thiazole ring.

Reactivity and Key Reactions

This compound is a key intermediate in the synthesis of various substituted benzothiazoles due to the reactivity of the C-Br bond. It readily undergoes nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound is through the Sandmeyer reaction of 2-aminobenzothiazole.[5][6] This involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.

-

Diazotization: 2-Aminobenzothiazole is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) bromide in HBr.

-

Work-up: The reaction mixture is allowed to warm to room temperature, and nitrogen gas evolution is observed. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography.

References

- 1. rsc.org [rsc.org]

- 2. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound 95 2516-40-7 [sigmaaldrich.com]

- 4. 15864-32-1 CAS MSDS (2-Amino-6-bromobenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of 2-Bromobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromobenzothiazole, a key intermediate in the development of novel therapeutic agents and functional materials. This document outlines a common and effective synthetic route, details the necessary experimental protocols, and presents the characteristic analytical data for this compound.

Introduction

This compound is a versatile heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 2-position. This bromine atom serves as a valuable functional handle for a variety of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. Its utility is well-established in medicinal chemistry for the synthesis of compounds with diverse biological activities, such as antimicrobial and anticancer properties.

Synthesis of this compound

A prevalent and reliable method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-aminobenzothiazole. This transformation involves the diazotization of the amino group followed by a copper-catalyzed bromide substitution.

Synthesis Pathway

The synthesis of this compound from 2-aminobenzothiazole can be visualized as a two-step process: the formation of a diazonium salt intermediate, followed by the substitution with a bromide ion.

Caption: Synthesis pathway of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound from 2-Aminobenzothiazole

Materials:

-

2-Aminobenzothiazole

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 2-aminobenzothiazole (1 equivalent).

-

Slowly add hydrobromic acid (48%) while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel using a petroleum ether:ethyl acetate gradient (e.g., 60:1 to 30:1) to yield the pure product as a pale yellow solid.[1]

-

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound is depicted below.

Caption: Experimental workflow for this compound.

Characterization Data

The synthesized this compound should be characterized by various spectroscopic methods to confirm its identity and purity. The following tables summarize the key characterization data.

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNS | |

| Molecular Weight | 214.08 g/mol | |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 38-39 °C | [1] |

| Purity (assay) | 95% |

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment (in CDCl₃) |

| 7.96-7.99 | m | 1H |

| 7.77-7.80 | m | 1H |

| 7.37-7.48 | m | 2H |

| [Reference:[1]] |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment (in CDCl₃) |

| 152.3 | C=N |

| 138.9 | Aromatic C |

| 137.3 | Aromatic C |

| 126.6 | Aromatic CH |

| 125.7 | Aromatic CH |

| 122.8 | Aromatic CH |

| 120.9 | Aromatic CH |

| [Reference:[1]] |

High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z for C₇H₄BrNS [M+H]⁺ | Found m/z |

| ESI | 213.9326 | 213.9331 |

| [Reference:[1]] |

Safety Information

-

Hazard Classifications: Acute Toxicity (Oral), Category 3; Eye Irritation, Category 2.

-

Signal Word: Danger.

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).

-

Precautionary Statements: P264, P270, P280, P301 + P310, P305 + P351 + P338, P337 + P313.

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eyeshields, a face shield, and chemical-resistant gloves when handling this compound.

Conclusion

This technical guide has detailed a reliable synthetic protocol for this compound via a Sandmeyer-type reaction, along with comprehensive characterization data. The provided experimental procedures and spectroscopic information serve as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic building block in drug discovery and materials science. Adherence to appropriate safety precautions is essential when working with this compound and the reagents involved in its synthesis.

References

An In-depth Technical Guide to 2-Bromobenzothiazole (CAS: 2516-40-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobenzothiazole, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, chemical reactivity, applications, and safety protocols, offering a consolidated resource for laboratory and development use.

Core Physicochemical Properties

This compound is an organic compound featuring a benzene ring fused to a thiazole ring, with a bromine atom at the 2-position.[1] It typically appears as a pale yellow to brown crystalline solid.[1][2]

The core quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2516-40-7 | [3][4] |

| Molecular Formula | C₇H₄BrNS | [1][3][4] |

| Molecular Weight | 214.08 g/mol | [3][4][5] |

| Melting Point | 39-43 °C | [3][4][6] |

| Boiling Point | 125 °C at 7 mmHg | [7] |

| Density | 1.748 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [3][8] |

| Water Solubility | Slightly soluble | [1][7] |

| Organic Solvent Solubility | Moderately soluble in ethanol and acetone | [1] |

Spectroscopic and Chemical Profile

The structural identity of this compound is confirmed through various spectroscopic methods. While raw spectral data is proprietary to data providers, the availability of analyses confirms its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR data are available and are crucial for confirming the arrangement of protons and carbons in the molecule's aromatic system.[5]

-

Mass Spectrometry (MS) : Mass spectrometry data, including GC-MS, confirms the molecular weight and fragmentation pattern of the compound.[5] The primary molecular ion peaks would be expected at m/z 213 and 215, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy : FTIR and ATR-IR spectra are available, which help in identifying the characteristic functional groups and bond vibrations within the benzothiazole core.[5]

Chemical Reactivity: this compound serves as a versatile intermediate.[1] The bromine atom at the 2-position is a good leaving group, making the compound susceptible to various nucleophilic substitution reactions. This reactivity is fundamental to its utility in synthesizing a wide range of 2-substituted benzothiazole derivatives.[1] The benzothiazole scaffold itself is a cornerstone in medicinal chemistry, known to be a "privileged structure" due to its presence in numerous bioactive compounds.[9][10]

References

- 1. CAS 2516-40-7: this compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-溴苯并噻唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 95 2516-40-7 [sigmaaldrich.com]

- 5. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-Bromo-1,3-benzothiazole | 2516-40-7 [amp.chemicalbook.com]

- 8. 2-ブロモベンゾチアゾール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Bromobenzothiazole: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromobenzothiazole, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical shifts and multiplicities of the aromatic protons on the benzothiazole ring system.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.96-7.99 | Multiplet | Aromatic Proton (1H) |

| 7.77-7.80 | Multiplet | Aromatic Proton (1H) |

| 7.37-7.48 | Multiplet | Aromatic Protons (2H) |

| Solvent: CDCl₃, Frequency: 500 MHz[1] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the chemical shifts for each carbon atom in this compound, including the quaternary carbons.

| Chemical Shift (δ) ppm | Assignment |

| 152.3 | C-7a |

| 138.9 | C-2 (C-Br) |

| 137.3 | C-3a |

| 126.6 | Aromatic CH |

| 125.7 | Aromatic CH |

| 122.8 | Aromatic CH |

| 120.9 | Aromatic CH |

| Solvent: CDCl₃, Frequency: 125 MHz[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound is characterized by absorption bands indicative of its aromatic and heterocyclic structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~1600-1450 | C=C & C=N Stretch | Aromatic Ring and Thiazole Ring |

| ~1400-1200 | C-N Stretch | Thiazole Ring |

| Below 1000 | C-H Bending (out-of-plane) | Aromatic Ring |

| Below 700 | C-Br Stretch | Bromo Group |

| Note: The table presents expected characteristic absorption ranges. Specific peak values can be found in spectral databases.[2] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

| Technique | Parameter | Value |

| High-Resolution MS (HRMS-ESI) | [M+H]⁺ Calculated | 213.9326 |

| High-Resolution MS (HRMS-ESI) | [M+H]⁺ Found | 213.9331[1] |

| Standard MS | Molecular Weight | 214.08 g/mol [2] |

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[3]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and a longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.[4]

IR Spectroscopy Protocol

A typical procedure for obtaining an FT-IR spectrum using the Attenuated Total Reflectance (ATR) technique is described below:

-

Sample Preparation : For a solid sample like this compound, a small amount is placed directly onto the ATR crystal.[2] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]

-

Background Spectrum : A background spectrum of the empty ATR crystal or clean salt plate is recorded first to subtract atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

Sample Spectrum : The sample is placed in the beam path, and its spectrum is recorded over a typical range of 4000–400 cm⁻¹.

Mass Spectrometry Protocol

The following outlines a general workflow for mass spectrometry analysis:

-

Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution as needed for the specific instrument.[6]

-

Ionization : Introduce the sample into the mass spectrometer. A common ionization technique for this type of molecule is Electrospray Ionization (ESI).[7][8]

-

Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).[7]

-

Detection : A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods discussed.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. rsc.org [rsc.org]

- 2. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to 2-Bromobenzothiazole: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromobenzothiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines detailed experimental protocols for its synthesis and characteristic reactivity in palladium-catalyzed cross-coupling reactions. A key focus is placed on the role of the benzothiazole scaffold in modulating critical signaling pathways in the context of drug discovery, with a particular emphasis on the induction of apoptosis.

Molecular Structure and Formula

This compound is an organobromine compound featuring a benzene ring fused to a thiazole ring, with a bromine atom substituted at the 2-position. This substitution imparts valuable reactivity, making it a versatile intermediate for the synthesis of more complex molecules.

The key identifiers and structural details are summarized below.

| Identifier | Value |

| IUPAC Name | 2-bromo-1,3-benzothiazole |

| CAS Number | 2516-40-7 |

| Molecular Formula | C₇H₄BrNS |

| Molecular Weight | 214.08 g/mol |

| SMILES String | C1=CC=C2C(=C1)N=C(S2)Br |

| InChI Key | DRLMMVPCYXFPEP-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

This compound is a pale yellow solid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 2.1: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 39-43 °C | |

| Appearance | Pale yellow solid | [1] |

Table 2.2: Spectroscopic Data

| Spectrum | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ = 7.96-7.99 (m, 1H), 7.77-7.80 (m, 1H), 7.37-7.48 (m, 2H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 152.3, 138.9, 137.3, 126.6, 125.7, 122.8, 120.9 | [1] |

| HRMS (ESI) (m/z) | Calcd for C₇H₄BrNS (M+H)⁺: 213.9326, found: 213.9331 | [1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2-aminobenzothiazole.

Protocol: Synthesis of this compound via Diazotization-Bromination

-

Diazotization:

-

Suspend 2-aminobenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Bromination (Sandmeyer Reaction):

-

In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr.

-

Cool the CuBr solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow solid.

-

Spectroscopic Characterization

Protocol: NMR and Mass Spectrometry Analysis

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Record the ¹H and ¹³C NMR spectra on a 500 MHz (or higher) spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to obtain the accurate mass of the protonated molecule [M+H]⁺.

-

Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of this compound is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

3.3.1. Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between this compound and an organoboron compound.

General Protocol:

-

To a reaction vessel, add this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

3.3.2. Heck Coupling

This reaction couples this compound with an alkene.

General Protocol:

-

In a sealed tube, combine this compound (1 equivalent), the alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (if required, e.g., P(o-tol)₃, 10 mol%), and a base (e.g., triethylamine, 2 equivalents).[2]

-

Add a degassed solvent such as DMF or acetonitrile.[2]

-

Heat the mixture at 80-120 °C for several hours.

-

Upon completion, cool the reaction, dilute with water, and extract the product.

-

Purify the product via column chromatography.

3.3.3. Sonogashira Coupling

This reaction forms a bond between this compound and a terminal alkyne.

General Protocol:

-

To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[2]

-

Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine).[2]

-

Add the terminal alkyne (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Role in Drug Development and Signaling Pathways

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Derivatives of 2-aminobenzothiazole, which can be synthesized from this compound, have been extensively studied as potential anticancer agents.[6]

A significant mechanism of action for many benzothiazole derivatives in cancer therapy is the induction of apoptosis, or programmed cell death.[7][8] One of the key pathways targeted is the intrinsic (mitochondrial) apoptosis pathway.

Caption: Intrinsic apoptosis pathway modulated by benzothiazole derivatives.

Furthermore, some benzothiazole derivatives have been shown to exert their cytotoxic and apoptotic effects in cancer cells by suppressing the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[9] Inhibition of this pathway can lead to the downstream effects on apoptosis as depicted above.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its well-defined structure and predictable reactivity in cross-coupling reactions allow for the systematic generation of diverse molecular libraries. The established link between the benzothiazole scaffold and the modulation of key cellular signaling pathways, such as the intrinsic apoptosis pathway, underscores its importance for researchers and professionals in the field of drug discovery and development. The experimental protocols provided herein serve as a practical guide for the synthesis, characterization, and further functionalization of this important heterocyclic compound.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. acgpubs.org [acgpubs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-Bromobenzothiazole (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Bromobenzothiazole, a crucial heterocyclic compound frequently utilized in medicinal chemistry and materials science. This document details its melting point and solubility characteristics, offering standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in synthesis and formulation. A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Melting Point | 39-43 °C | |

| Appearance | Solid | [1] |

| Molecular Formula | C7H4BrNS | [1][2] |

| Molecular Weight | 214.08 g/mol | [2] |

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principle of "like dissolves like," it is anticipated that this compound, a polar molecule, will exhibit solubility in polar organic solvents. Experimental determination is recommended for precise measurements.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities. The capillary method is the standard technique for determining the melting point of a solid organic compound.[3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass. If the sample is not a fine powder, it should be gently ground using a mortar and pestle.[6]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[3][6]

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

If the approximate melting point is known, the apparatus is heated at a moderate rate to about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[6]

-

If the melting point is unknown, a preliminary rapid heating is performed to determine an approximate range. The apparatus is then allowed to cool, and a fresh sample is used for a more precise measurement with a slower heating rate.[6]

-

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its use in reactions, purifications, and formulations. A general qualitative procedure is outlined below.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Small test tubes

-

Vortex mixer or spatula for agitation

-

Graduated pipettes or cylinders

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

-

Agitation: The mixture is vigorously agitated using a vortex mixer or by stirring with a spatula for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Reporting: The results are recorded, noting the solvent used and the observed solubility. For more quantitative results, the process can be repeated with increasing amounts of solute until saturation is reached.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the melting point of this compound.

Caption: Workflow for Melting Point Determination.

References

The Enduring Legacy of Benzothiazole: A Technical Guide to its Discovery, History, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and scientific evolution of benzothiazole and its derivatives. From its initial discovery in the late 19th century to its current prominence as a "privileged scaffold" in medicinal chemistry, this document provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic compound.

A Historical Overview: From Industrial Applications to a Pillar of Medicinal Chemistry

The journey of benzothiazole began in the late 19th century, with its roots firmly planted in the burgeoning field of synthetic organic chemistry. The timeline below outlines key milestones in its discovery and development.

| Year | Milestone | Key Figure(s) | Significance |

| 1879 | First synthesis of 2-substituted benzothiazoles (e.g., 2-chloro- and 2-phenylbenzothiazole) | A.W. Hofmann | Foundational discovery of the benzothiazole core structure.[1][2][3] |

| 1887 | Further development of synthetic methods for benzothiazole derivatives | A.W. Hofmann | Expansion of the chemical toolbox for creating benzothiazole-based molecules.[4] |

| 1921 | Discovery of 2-sulfanylbenzothiazoles as effective vulcanization accelerators for rubber | The first major industrial application of a benzothiazole derivative, highlighting its utility beyond pure research.[1][3] | |

| 1967 | Isolation of the parent benzothiazole molecule from American cranberries | First identification of benzothiazole in a natural source.[1][3] | |

| Late 20th Century | Paradigm shift towards exploring the pharmacological potential of benzothiazoles | Numerous researchers | Benzothiazole becomes recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1] |

| 1995 | FDA approval of Riluzole for the treatment of amyotrophic lateral sclerosis (ALS) | Sanofi | The first benzothiazole-containing drug to receive FDA approval, validating its therapeutic potential.[5][6][7] |

| 1997 | FDA approval of Pramipexole for the treatment of Parkinson's disease | Pharmacia and Upjohn | A significant milestone in the application of benzothiazole derivatives for neurodegenerative diseases.[8][9][10][11] |

| 2019 | Medical approval of Quizartinib in Japan for acute myeloid leukemia (AML) | A targeted therapy that underscores the importance of benzothiazole in modern oncology.[12] | |

| 2023 | FDA approval of Quizartinib in the United States for AML | Further solidifies the role of benzothiazole derivatives in cancer treatment.[12] |

Synthesis of the Benzothiazole Core: Key Methodologies

The construction of the benzothiazole ring system is a cornerstone of its chemistry. A variety of synthetic strategies have been developed, with the most common being the condensation of 2-aminothiophenol with various electrophilic partners.

Experimental Protocol 1: Synthesis of 2-Alkylbenzothiazoles via Condensation and Oxidation

This protocol describes a two-step synthesis of 2-alkylbenzothiazoles from 2-aminothiophenol and aliphatic aldehydes.[13]

Step 1: Preparation of 2-alkyl-2,3-dihydrobenzo[d]thiazoles

-

To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

-

Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature for 1.5–2 hours.

-

Upon completion of the reaction, filter the mixture to remove the molecular sieves.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to 2-alkylbenzothiazoles

-

Prepare silica gel supported pyridinium chlorochromate (PCC) by dissolving PCC (1.5 g, 6.9 mmol) in acetone (20 ml) and adding silica gel (4.5 g). Stir the mixture for 1 hour and then evaporate the solvent.

-

To a stirred solution of the 2-alkyl-2,3-dihydrobenzo[d]thiazole (3.0 mmol) in dichloromethane (15 ml), add the silica gel supported PCC (3.0 g).

-

Stir the mixture at room temperature for 2–3 hours.

-

Filter the reaction mixture and wash the solid residue with dichloromethane.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using 5% ethyl acetate/hexane as the eluent to yield the 2-alkylbenzothiazole.

Experimental Protocol 2: Green Synthesis of 2-Substituted Benzothiazoles using a Recyclable Catalyst

This protocol outlines an environmentally friendly synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes using a polystyrene polymer-grafted iodine acetate catalyst.[14][15]

-

To a solution of 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in dichloromethane, add the polystyrene polymer-grafted iodine acetate catalyst.

-

Stir the reaction mixture at room temperature for 20–60 minutes.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to recover the catalyst.

-

Wash the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the 2-substituted benzothiazole. The catalyst can be washed and reused.

Experimental Protocol 3: Synthesis of 2-Aroylbenzothiazoles from o-Halonitrobenzenes

This method provides a three-component coupling reaction to synthesize 2-aroylbenzothiazoles.[3][16]

-

In a reaction vessel, combine the o-halonitrobenzene (1 mmol), acetophenone (1.2 mmol), elemental sulfur (2 mmol), and N-methylmorpholine (2 mmol).

-

Heat the mixture under solvent-free conditions.

-

Monitor the reaction until completion.

-

After cooling, purify the reaction mixture by column chromatography to isolate the 2-aroylbenzothiazole.

Biological Activities and Therapeutic Potential

Benzothiazole derivatives have demonstrated a remarkable range of biological activities, making them a focal point in drug discovery and development. Their therapeutic potential spans various disease areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzothiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |

| Indole based hydrazine carboxamide | Compound 12 | HT29 (Human colon cancer) | 0.015 |

| Indole semicarbazide | Chlorobenzyl indole semicarbazide 55 | HT-29 | 0.024 |

| H460 (Human lung cancer) | 0.29 | ||

| A549 (Non-small cell lung cancer) | 0.84 | ||

| MDA-MB-231 (Human breast cancer) | 0.88 | ||

| Naphthalimide | Naphthalimide derivative 67 | HT-29 | 3.47 ± 0.2 |

| A549 | 3.89 ± 0.3 | ||

| MCF-7 (Human breast cancer) | 5.08 ± 0.3 | ||

| Naphthalimide | Naphthalimide derivative 66 | HT-29 | 3.72 ± 0.3 |

| A549 | 4.074 ± 0.3 | ||

| MCF-7 | 7.91 ± 0.4 | ||

| Benzimidazole based acetamide | Derivative 62 | A549 | 9.0 ± 1.0 (µg/mL) |

| Benzimidazole based acetamide | Derivative 61 | A549 | 10.67 ± 2.02 (µg/mL) |

| Thiazolidine | Nitrobenzylidene containing thiazolidine 54 | MCF7 | 0.036 |

| HEPG2 (Human liver cancer) | 0.048 | ||

| 2-(substituted-phenyl) benzothiazoles | 71.7 | ||

| Fluorinated 2-(4-aminophenyl) benzothiazoles | MCF-7 | GI50 < 0.001 |

Data compiled from multiple sources.[17]

Antimicrobial Activity

In addition to their anticancer properties, benzothiazole derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.

Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound Code | E. coli (MIC in µg/mL) | S. aureus (MIC in µg/mL) | K. pneumoniae (MIC in µg/mL) | S. typhi (MIC in µg/mL) |

| A07 | 7.81 | 15.6 | 3.91 | 15.6 |

| Penicillin (Standard) | - | 3.12 | 1.56 | 1.56 |

| Ciprofloxacin (Standard) | 6.25 | 6.25 | 6.25 | 6.25 |

MIC: Minimum Inhibitory Concentration. Data adapted from a study on benzothiazole derivatives bearing an amide moiety.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of benzothiazole derivatives are a result of their interaction with a variety of cellular targets and signaling pathways.

Quizartinib is a potent and selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor.[18] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to uncontrolled cell proliferation. Quizartinib binds to the inactive conformation of the FLT3 receptor, preventing its activation and inhibiting downstream signaling pathways crucial for cancer cell survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[19]

Caption: Mechanism of action of Quizartinib.

Riluzole, used in the treatment of ALS, is believed to exert its neuroprotective effects by modulating the glutamatergic system.[5] It inhibits the release of the excitatory neurotransmitter glutamate and blocks postsynaptic glutamate receptors, thereby reducing excitotoxicity.

Caption: Mechanism of action of Riluzole.

Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 and D3 dopamine receptors.[8][10] In Parkinson's disease, the loss of dopaminergic neurons leads to motor symptoms. Pramipexole mimics the action of dopamine, stimulating these receptors and helping to restore dopaminergic neurotransmission.

Caption: Mechanism of action of Pramipexole.

Several benzothiazole derivatives have demonstrated anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[20][21][22][23][24] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, such as COX-2 and iNOS. By suppressing NF-κB activation, these benzothiazole compounds can reduce the production of inflammatory mediators.[20][21]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The pre-clinical discovery of Amyotrophic Lateral Sclerosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 7. alzforum.org [alzforum.org]

- 8. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medlink.com [medlink.com]

- 11. researchgate.net [researchgate.net]

- 12. Quizartinib - Wikipedia [en.wikipedia.org]

- 13. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 14. youtube.com [youtube.com]

- 15. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzothiazole synthesis [organic-chemistry.org]

- 17. ijbpas.com [ijbpas.com]

- 18. FLT3 inhibitor quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. turkjps.org [turkjps.org]

- 24. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzothiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a fused benzene and thiazole ring system with a reactive bromine atom at the 2-position, allows for a diverse range of chemical transformations. This reactivity profile makes it a valuable precursor for the synthesis of a wide array of functionalized benzothiazole derivatives with potential applications as imaging agents, antitumor agents, and organic luminescent materials. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols, quantitative data, and visual representations of key chemical pathways.

Reactivity of this compound

The reactivity of this compound is primarily centered around the carbon-bromine bond at the 2-position of the thiazole ring. This position is activated towards both metal-catalyzed cross-coupling reactions and nucleophilic substitution, enabling the facile introduction of various substituents.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a highly efficient method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids, yielding 2-arylbenzothiazole derivatives. These products are of particular interest due to their prevalence in biologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling of this compound Analogs

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-6-bromobenzothiazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 31 | 75 | [1] |

| 2 | 2-Amino-6-bromobenzothiazole | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 31 | 80 | [1] |

| 3 | 2-Amino-6-bromobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | Reflux | - | 64 | [1] |

| 4 | 2-(4-Bromophenyl)benzo[d]thiazole | Phenylboronic acid | PdCl₂ | K₂CO₃ | DMF | 120 | - | 95 | [2] |

| 5 | 2-(4-Bromophenyl)benzo[d]thiazole | 4-Methylphenylboronic acid | PdCl₂ | K₂CO₃ | DMF | 120 | - | 92 | [2] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv). Add a base, such as potassium phosphate (K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O or dioxane/H₂O in a 4:1 to 10:1 ratio), is added. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.

Suzuki-Miyaura Coupling Pathway

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 2-alkynylbenzothiazoles. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Quantitative Data for Sonogashira Coupling of this compound Analogs

| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [3] |

| 2 | 2-Amino-3-bromopyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 94 | [3] |

| 3 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ | - | - | DMA | - | - | 60 | |

| 4 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | - | - | DMA | - | - | 74 |

Experimental Protocol: Sonogashira Coupling of this compound

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%). Add a degassed solvent, such as a mixture of THF and triethylamine (Et₃N) (2:1 v/v). To this mixture, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise. The reaction is typically stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 2-alkynylbenzothiazole.

Sonogashira Coupling Pathway

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the benzothiazole ring system, particularly the nitrogen atom, activates the 2-position for nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group, allowing for the introduction of a variety of nucleophiles.

This compound reacts with primary and secondary amines, often under palladium catalysis (Buchwald-Hartwig amination), to form 2-aminobenzothiazole derivatives. These compounds are important pharmacophores in many biologically active molecules.

Quantitative Data for Amination of this compound Analogs

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromophenyl isothiocyanate | Morpholine | CuI (5) | - | - | Ethanol | 130 (MW) | 0.5 | 89 |

| 2 | 2-Bromophenyl isothiocyanate | Piperidine | CuI (5) | - | - | Ethanol | 130 (MW) | 0.5 | 85 |

| 3 | 2-Bromophenyl isothiocyanate | Aniline | CuI (5) | - | - | Ethanol | 130 (MW) | 0.5 | 78 |

Experimental Protocol: Buchwald-Hartwig Amination of this compound

In a glovebox, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol). This compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv) are added, followed by an anhydrous, degassed solvent such as toluene. The tube is sealed and heated with stirring at a temperature typically ranging from 80 to 110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is then purified by column chromatography.

Reaction with thiols provides a straightforward route to 2-(alkyl/arylthio)benzothiazoles. These reactions can often be performed under basic conditions without the need for a metal catalyst.

Quantitative Data for Thiolation of Bromobenzothiazole Analogs

| Entry | Bromo-Compound | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | NaHCO₃ | DMF | RT | 1 | 99 | [4][5] |

| 2 | 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | - | DMF | RT | 48 | 99 | [4][5] |

Experimental Protocol: Nucleophilic Substitution with Thiols

To a solution of the thiol (1.2 mmol, 1.2 equiv) in a polar aprotic solvent such as DMF or DMSO, a base (e.g., K₂CO₃ or NaH, 1.5 equiv) is added, and the mixture is stirred at room temperature for 15-30 minutes to generate the thiolate. A solution of this compound (1.0 mmol, 1.0 equiv) in the same solvent is then added. The reaction mixture is stirred at room temperature or gently heated (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. Like many halogenated aromatic compounds, it is susceptible to degradation under certain conditions.

Hydrolytic Stability

Experimental Protocol: Monitoring Hydrolytic Degradation

To assess hydrolytic stability, a stock solution of this compound is prepared in a water-miscible organic solvent like acetonitrile. Aliquots of this stock solution are added to buffer solutions of different pH values (e.g., pH 4, 7, and 9) to a final concentration typically in the µg/mL range. These solutions are then incubated at a constant temperature (e.g., 25 °C, 40 °C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining amount of this compound and the formation of any degradation products. The degradation kinetics can be determined by plotting the concentration of this compound versus time for each pH and temperature condition.[2]

Thermal Stability

The thermal stability of benzothiazole derivatives can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA/DSC data for this compound is not widely published, studies on related benzothiazole compounds indicate that the benzothiazole core is generally stable up to relatively high temperatures.[6] However, the presence of the bromo substituent may influence its decomposition profile. High temperatures during reactions can potentially lead to thermal decomposition, which may manifest as inconsistent yields or the formation of unexpected byproducts.[2]

Experimental Protocol: Thermogravimetric Analysis (TGA)

A small sample of this compound (typically 5-10 mg) is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information about the decomposition temperatures and the thermal stability of the compound.

Photostability

Aromatic halogenated compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[4][7] This can lead to the formation of degradation products and a decrease in the purity of the compound. Therefore, it is prudent to protect this compound from light during storage and reactions.

Experimental Protocol: Photostability Study

Solutions of this compound in a suitable solvent are exposed to a controlled light source (e.g., a xenon lamp with filters to simulate sunlight) in a photostability chamber. A control sample is kept in the dark. At specified time intervals, aliquots are withdrawn from both the exposed and control samples and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of this compound in the exposed sample to that of the control sample. Degradation products can be identified using LC-MS.

Experimental Workflows and Logical Relationships

The following diagram illustrates a general experimental workflow for a typical cross-coupling reaction involving this compound.

General Experimental Workflow

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its ability to readily participate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, provides access to a rich diversity of functionalized benzothiazole derivatives. A thorough understanding of its reactivity and stability is crucial for its effective utilization in research and development. By carefully controlling reaction conditions and being mindful of potential degradation pathways, researchers can harness the full synthetic potential of this important heterocyclic compound.

References

- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sj.hpu2.edu.vn [sj.hpu2.edu.vn]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

- 5. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Photobiodegradation of halogenated aromatic pollutants [scirp.org]

An In-depth Technical Guide to the Solubility of 2-Bromobenzothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromobenzothiazole in organic solvents. Understanding the solubility of this compound is a critical parameter in its handling, formulation, and application in research and drug development. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and presents relevant workflows and signaling pathways involving benzothiazole derivatives.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNS | [1][2] |

| Molecular Weight | 214.08 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid | [3] |

| Melting Point | 39-43 °C | [1][3] |

| Boiling Point | 125 °C / 7 mmHg | [3] |

| CAS Number | 2516-40-7 | [1][2] |

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions of its solubility are available and summarized below.

Table of Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Chloroform | Slightly Soluble | [4] |

| Methanol | Slightly Soluble | [4] |

| Water | Slightly Soluble | [3] |

Given the limited quantitative data, experimental determination of solubility in solvents relevant to specific applications is highly recommended. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic, or equilibrium, solubility of a compound in a given solvent.[5] This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed to further separate the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles. Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted samples. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Table for Recording Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| DMSO | 25 |

Visualization of Related Workflows and Pathways

The following diagrams illustrate a representative synthesis workflow for a benzothiazole derivative and a relevant biological signaling pathway where benzothiazole compounds have been investigated.

Synthesis Workflow

Caption: Synthesis of 2-Chloro-4-bromobenzothiazole.[6]

Signaling Pathway

Caption: Inhibition of FAAH in the anandamide signaling pathway.[7]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary tools for researchers to determine these crucial parameters. The provided experimental protocol for the shake-flask method offers a reliable approach for generating accurate solubility data. Furthermore, the illustrative diagrams of a synthetic workflow and a biological signaling pathway provide context for the broader applications of benzothiazole derivatives in chemical synthesis and drug discovery. Accurate solubility data is paramount for the successful design of experimental protocols, formulation development, and the overall advancement of research involving this compound.

References

- 1. 2-溴苯并噻唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Bromo-1,3-benzothiazole | C7H4BrNS | CID 612040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-1,3-benzothiazole | 2516-40-7 [amp.chemicalbook.com]

- 4. 2-Chlorobenzothiazole CAS#: 615-20-3 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of 2-Bromobenzothiazole's Electronic Structure: A Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the theoretical studies on the electronic structure of 2-Bromobenzothiazole, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of its molecular properties through computational analysis. While direct, in-depth theoretical and experimental structural studies on this compound are limited in publicly accessible literature, this guide synthesizes findings from closely related benzothiazole derivatives to provide a robust predictive framework.

Introduction

Benzothiazoles are a class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position of the benzothiazole core, yielding this compound, is expected to significantly modulate its electronic properties and, consequently, its reactivity and potential as a pharmacological agent or a building block for functional materials. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable tools for elucidating the geometric and electronic characteristics of such molecules.

Computational Methodology: A Generalized Protocol

Based on numerous theoretical studies of substituted benzothiazoles, a standard and effective computational protocol for investigating the electronic structure of this compound can be outlined.[1][2][3][4] This protocol serves as a best-practice approach for researchers aiming to perform their own computational analysis.

Experimental Protocols:

The following is a generalized protocol for the computational analysis of this compound, compiled from methodologies applied to similar benzothiazole derivatives.[1][3][4][5]

-

Software: Gaussian 09 or a later version is a commonly used quantum chemistry software package.[3]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely accepted and effective method for studying organic molecules.[1][4]

-

Basis Set: The 6-311++G(d,p) basis set is frequently employed to provide a good balance between accuracy and computational cost for molecules of this size.[1]

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5]

-

Electronic Properties Calculation: Following optimization, various electronic properties are calculated at the same level of theory. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are determined.[1][3]

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hyperconjugative interactions, and delocalization of electron density within the molecule.

-

Below is a visual representation of a typical computational workflow for analyzing the electronic structure of a molecule like this compound.

Predicted Molecular Geometry of this compound

Table 1: Predicted Geometrical Parameters for this compound (Based on related studies)

| Parameter | Predicted Value (Å or °) | Reference Compound(s) |

| C-Br Bond Length | ~1.88 - 1.92 Å | Bromo-substituted aromatics |

| C=N Bond Length | ~1.29 - 1.34 Å | 2-substituted benzothiazoles[1] |

| C-S Bond Length | ~1.75 - 1.78 Å | Benzothiazole[6] |

| N-C-S Bond Angle | ~110 - 115 ° | Benzothiazole derivatives |

| C-Br Bond Angle | ~120 - 125 ° | Bromo-substituted aromatics |

Electronic Properties: Insights from Frontier Molecular Orbitals